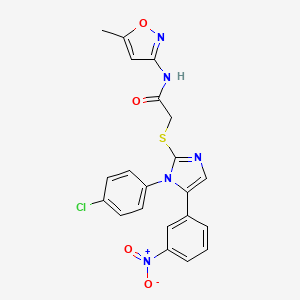

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a central imidazole ring substituted with 4-chlorophenyl and 3-nitrophenyl groups at the 1- and 5-positions, respectively. The thioether linkage (-S-) connects the imidazole core to an acetamide moiety, which is further substituted with a 5-methylisoxazol-3-yl group.

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O4S/c1-13-9-19(25-31-13)24-20(28)12-32-21-23-11-18(14-3-2-4-17(10-14)27(29)30)26(21)16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYTYHVFXQMAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , identified by its CAS number 1226441-86-6 , has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features a complex structure with several functional groups, including:

- Imidazole ring : Imparts unique chemical properties.

- Chlorophenyl and nitrophenyl groups : Enhance reactivity and biological interactions.

- Thioether linkage : Contributes to its pharmacokinetic profile.

- Isosoxazole moiety : Potentially involved in various biological activities.

The molecular formula is with a molecular weight of 486.0 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the imidazole ring through condensation reactions.

- Introduction of the chlorophenyl group via electrophilic aromatic substitution.

- Thioether formation using appropriate thiolating agents.

- Attachment of the isoxazole group , which may involve cyclization reactions.

Research indicates that the biological activity of this compound may involve:

- Modulation of mRNA splicing : Influencing gene expression pathways, which can lead to various cellular responses.

- Interaction with specific molecular targets : The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the imidazole ring may interact with histidine residues in proteins, altering enzyme activity.

Pharmacological Properties

The compound has shown promise in several areas:

- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial strains, indicating potential use as an antimicrobial agent.

In Vitro Studies

A study conducted by the National Cancer Institute (NCI) evaluated similar compounds for their anticancer properties. The results indicated that compounds with imidazole and nitrophenyl groups exhibited significant cytotoxicity at concentrations around 10 μM. The specific activity of this compound remains to be quantitatively assessed in similar settings .

Comparative Analysis

A comparative analysis of similar compounds reveals the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | Similar imidazole ring; different substituents | Moderate anticancer activity |

| 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | Contains thiazole; altered pharmacokinetics | Enhanced antibacterial properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituent variations, molecular properties, and biological activities:

Key Observations:

This contrasts with phenyl or p-tolyl groups in analogs, which offer electron-neutral or donating properties . Replacement of isoxazole (target compound) with thiazole (CAS 1226429-38-4) alters hydrogen-bonding capacity and solubility due to sulfur's polarizability .

Biological Activity Trends: Kinase Inhibition: Compounds with thiadiazole-thioacetamide motifs (e.g., Compound 7 in ) show nanomolar IC₅₀ values against CDK5/p25, suggesting the importance of the thioether linkage and aryl substitutions in target engagement . Antimicrobial Potential: Imidazole-thioacetamide derivatives (e.g., compounds) exhibit α-glucosidase inhibition, implying a role in diabetes management or antimicrobial applications .

Synthetic Accessibility :

- The target compound and its analogs are typically synthesized via 1,3-dipolar cycloaddition (for triazole formation) or nucleophilic substitution (for thioether linkages). Yields vary significantly with substituents; bromine or nitro groups may require harsher conditions (e.g., DMF, 80°C) .

Research Findings and Data Gaps

Computational Studies :

- Molecular docking of analogous compounds (e.g., 9c in ) reveals favorable binding to α-glucosidase, with binding energies ranging from -9.2 to -10.5 kcal/mol. The nitro group in the target compound may improve binding via additional π-π stacking .

- MultiWfn analysis () could elucidate electron density distributions, aiding in the prediction of reactive sites .

Experimental Data Limitations: No in vitro or in vivo data are available for the target compound. Physical properties (melting point, solubility) are also unreported, complicating formulation studies . Comparative pharmacokinetic data (e.g., logP, bioavailability) for imidazole-isoxazole hybrids remain scarce.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.